(2R)-1-tert-butyl2-ethyl5-methoxypyrrolidine-1,2-dicarboxylate (2R)-1-tert-butyl2-ethyl5-methoxypyrrolidine-1,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16485528
InChI: InChI=1S/C13H23NO5/c1-6-18-11(15)9-7-8-10(17-5)14(9)12(16)19-13(2,3)4/h9-10H,6-8H2,1-5H3
SMILES:
Molecular Formula: C13H23NO5
Molecular Weight: 273.33 g/mol

(2R)-1-tert-butyl2-ethyl5-methoxypyrrolidine-1,2-dicarboxylate

CAS No.:

Cat. No.: VC16485528

Molecular Formula: C13H23NO5

Molecular Weight: 273.33 g/mol

* For research use only. Not for human or veterinary use.

(2R)-1-tert-butyl2-ethyl5-methoxypyrrolidine-1,2-dicarboxylate -

Specification

Molecular Formula C13H23NO5
Molecular Weight 273.33 g/mol
IUPAC Name 1-O-tert-butyl 2-O-ethyl 5-methoxypyrrolidine-1,2-dicarboxylate
Standard InChI InChI=1S/C13H23NO5/c1-6-18-11(15)9-7-8-10(17-5)14(9)12(16)19-13(2,3)4/h9-10H,6-8H2,1-5H3
Standard InChI Key FCXVFLKZKFYVFC-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CCC(N1C(=O)OC(C)(C)C)OC

Introduction

Synthesis

The synthesis of (2R)-1-tert-butyl-2-ethyl-5-methoxypyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. Below is a generalized synthetic route:

  • Starting Material: The synthesis begins with a pyrrolidine precursor, often substituted with protective groups like tert-butoxycarbonyl (Boc) to shield reactive sites.

  • Functionalization:

    • Introduction of the ethyl group at position 2 via alkylation.

    • Methoxylation at position 5 using methylating agents such as dimethyl sulfate or methyl iodide.

  • Esterification:

    • The carboxylic acid groups are converted into esters using alcohols (e.g., methanol or ethanol) in the presence of acid catalysts.

  • Purification and Isolation:

    • The final compound is purified through recrystallization or chromatography to ensure high purity.

Characterization

The compound is characterized using advanced spectroscopic and analytical techniques:

TechniquePurpose
NMR Spectroscopy (1H, 13C)Confirms the chemical structure and substituent positions.
Mass Spectrometry (MS)Determines molecular weight and fragmentation patterns.
Infrared Spectroscopy (IR)Identifies functional groups such as esters and methoxy groups.
X-Ray CrystallographyProvides detailed information about the three-dimensional structure.

Medicinal Chemistry

Pyrrolidine derivatives like this compound are often explored for their pharmacological properties, including:

  • Acting as intermediates in the synthesis of drugs targeting neurological disorders.

  • Potential use in designing enzyme inhibitors or receptor modulators.

Organic Synthesis

The compound's functional groups make it a versatile intermediate for:

  • Asymmetric synthesis due to its stereochemical configuration.

  • Building complex heterocyclic frameworks for pharmaceutical research.

Material Science

Pyrrolidine derivatives have been investigated for their role in developing advanced materials such as polymers and catalysts.

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